molecular formula C14H13F3N2O3S B7762420 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine CAS No. 862785-74-8

2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B7762420
CAS No.: 862785-74-8
M. Wt: 346.33 g/mol
InChI Key: KTRIXLRUJLOSEE-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a trifluoromethyl group at position 6, an ethylsulfonyl group at position 2, and a 2-methoxyphenyl substituent at position 2. The 2-methoxyphenyl group introduces steric and electronic effects distinct from its positional isomers (e.g., 3- or 4-methoxyphenyl derivatives).

Properties

IUPAC Name

2-ethylsulfonyl-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-3-23(20,21)13-18-10(8-12(19-13)14(15,16)17)9-6-4-5-7-11(9)22-2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRIXLRUJLOSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163136
Record name 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862785-74-8
Record name 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862785-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethylsulfonyl, methoxyphenyl, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylsulfonyl Group

The ethylsulfonyl (-SO₂C₂H₅) moiety serves as a key electrophilic site, enabling nucleophilic displacement reactions.

Key Studies:

  • Glutathione (GSH) Adduct Formation :
    In physiological conditions, the ethylsulfonyl group undergoes rapid nucleophilic attack by glutathione, forming a covalent adduct (M1). This reaction proceeds via displacement of the ethylsulfoxide group by GSH’s thiol group (Fig. 1) .

    • Conditions : Phosphate buffer (pH 7.4), 37°C.

    • Kinetics : Reaction completes within minutes, confirmed by LC-MS .

Reaction Reagent Product Yield Conditions
Nucleophilic substitutionGSHM1 (GSH adduct)>90%Buffer, 37°C

Mechanistic Insight:

The reaction is facilitated by the strong electron-withdrawing nature of the sulfonyl group, which polarizes the S–O bonds and enhances electrophilicity at the sulfur center.

a) Oxidation of the Ethylsulfonyl Group:

While the ethylsulfonyl group is typically stable, further oxidation to sulfone derivatives has been theorized under strong oxidative conditions.

b) Reduction of the Pyrimidine Ring:

  • Reagents : LiAlH₄ or Pd/C with H₂.

  • Limitations : Over-reduction may lead to ring saturation.

Functionalization via Cross-Coupling Reactions

The methoxyphenyl and trifluoromethyl groups enable site-selective cross-coupling:

a) Suzuki-Miyaura Coupling:

The methoxyphenyl group can undergo palladium-catalyzed coupling with aryl boronic acids to introduce diverse aryl substituents.

Reaction Catalyst Substrate Product Yield
Suzuki couplingPd(PPh₃)₄Phenylboronic acid4-(Biphenyl)-substituted derivative75%

b) Electrophilic Aromatic Substitution:

The electron-rich methoxyphenyl ring participates in nitration or halogenation at the para position relative to the methoxy group.

a) Hydrolytic Stability:

  • pH Dependence : Stable in neutral buffers but hydrolyzes slowly under acidic (pH < 3) or alkaline (pH > 10) conditions .

  • Degradation Products : Sulfonic acid derivatives via cleavage of the sulfonyl group .

b) Thermal Stability:

  • Decomposes above 200°C, releasing SO₂ and trifluoromethyl fragments.

Comparative Reactivity with Analogues

Compound Key Substituents Reactivity Differences
2-(Methylsulfonyl)-4-phenyl-6-CF₃-pyrimidineMethylsulfonylFaster nucleophilic substitution due to smaller steric bulk
4-(2-Chlorophenyl)-6-CF₃-pyrimidineChlorophenylEnhanced electrophilicity at chlorine for SNAr reactions

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : The compound has shown potential as an anticancer agent by disrupting DNA replication in cancer cells. Its structural features allow it to interfere with DNA polymerase activity, leading to cell cycle arrest and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : It acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which are involved in drug metabolism, indicating its potential use in pharmacology to modify drug interactions.

Agrochemicals

Due to its stability and biological activity, this compound can be explored for applications in developing pesticides and herbicides. Its unique functional groups enhance its efficacy in targeting specific pests while minimizing environmental impact.

Material Science

The compound's chemical stability and reactivity make it suitable for use in synthesizing advanced materials. It can serve as a building block for creating polymers or other functional materials with tailored properties.

Case Studies

  • Anticancer Studies :
    • A study demonstrated that derivatives of pyrimidine compounds, including this one, significantly inhibited the growth of various cancer cell lines by inducing apoptosis through DNA damage mechanisms.
  • Antimicrobial Research :
    • Research indicated that similar pyrimidine derivatives exhibited potent activity against Gram-positive bacteria, suggesting that modifications like those present in 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine could enhance efficacy against resistant strains.
  • Enzyme Interaction Studies :
    • Investigations into the inhibition of cytochrome P450 enzymes revealed that this compound could alter metabolic pathways of co-administered drugs, highlighting its significance in drug-drug interaction studies.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
  • Key Difference : Methoxy group at position 3 of the phenyl ring instead of position 2.
  • Impact : The 3-methoxy substitution reduces steric hindrance compared to the ortho (2-position) analog. This positional change may alter π-π stacking interactions in biological systems and improve solubility due to reduced steric bulk .
[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]methylsulfone (CAS 4029)
  • Key Difference : Methylsulfone group replaces ethylsulfonyl.
  • Methylsulfones are less electron-withdrawing than ethylsulfonyl groups, which could modulate reactivity in nucleophilic substitution reactions .

Heterocyclic and Aromatic Ring Modifications

4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
  • Key Difference : Pyrazole ring replaces the 2-methoxyphenyl group.
  • Impact: Pyrazole introduces hydrogen-bonding capability via its nitrogen atoms, which may enhance target binding affinity in enzyme inhibition.
2-(Ethylsulfonyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 832740-90-6)
  • Key Difference : Thiophene replaces the methoxyphenyl group.
  • However, the lack of a methoxy group removes a site for metabolic oxidation, possibly improving metabolic stability .

Functional Group Variations

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
  • Key Difference : Dichlorophenyl and phenyl groups replace the methoxyphenyl and ethylsulfonyl substituents.
  • The absence of sulfonyl groups reduces solubility in polar solvents .
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1260585-14-5)
  • Key Difference: Amino and ester groups replace ethylsulfonyl and methoxyphenyl.
  • Impact: The amino group enables hydrogen-bond donation, while the ester improves hydrolytic instability compared to sulfonyl groups. This compound may serve as a synthetic intermediate rather than a bioactive molecule .

Electronic and Steric Effects

  • Trifluoromethyl Group : Common across all analogs, this group enhances thermal stability and resistance to oxidative metabolism.
  • Ethylsulfonyl vs. Methylsulfone : Ethylsulfonyl provides greater electron withdrawal and lipophilicity, favoring interactions with hydrophobic protein domains.

Biological Activity

Overview

2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, a pyrimidine derivative with a molecular formula of C14_{14}H13_{13}F3_3N2_2O3_3S and a molecular weight of 346.33 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This compound is characterized by its unique structural features, including ethylsulfonyl, methoxyphenyl, and trifluoromethyl substituents, which contribute to its bioactivity.

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the pyrimidine core followed by the introduction of substituents through various substitution reactions. Reaction conditions such as catalysts and solvents are crucial for optimizing yield and purity .

The mechanism of action is believed to involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. This could lead to various therapeutic effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl pyrimidines exhibit significant antimicrobial properties. A study demonstrated that certain synthesized compounds showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting their potential as antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer activity against several cancer cell lines including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer). The compound was tested at concentrations around 5 µg/ml, demonstrating significant cytotoxic effects when compared to doxorubicin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µg/ml)Control (Doxorubicin)
PC350.5
K56250.5
HeLa50.5
A54950.5

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In tests against Spodoptera frugiperda and Mythimna separata, it exhibited promising results at concentrations up to 500 µg/ml, with corrected mortality rates that suggest effectiveness comparable to commercial insecticides .

Table 2: Insecticidal Activity Results

CompoundConcentration (µg/ml)Mortality Rate (%)
This compound50085
Chlorantraniliprole-90

Antifungal Activity

In vitro antifungal assays revealed that some derivatives showed excellent activity against Botrytis cinerea, achieving inhibition rates above 96%, which were on par with or superior to existing antifungal agents like tebuconazole .

Table 3: Antifungal Activity Against Various Fungi

FungusInhibition Rate (%)Control (Tebuconazole)
Botrytis cinerea96.7696.45
Sclerotinia sclerotiorum82.7383.34

Case Studies

  • Anticancer Study : A study conducted on the anticancer efficacy of trifluoromethyl pyrimidine derivatives highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest .
  • Agricultural Application : Field trials assessing the insecticidal properties indicated that formulations containing this compound significantly reduced pest populations in crops without adversely affecting beneficial insects .

Q & A

Basic: What are the recommended synthetic routes for 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Pyrimidine Formation: Start with a substituted pyrimidine scaffold, often via cyclocondensation of thiourea derivatives with β-diketones or via Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 2-methoxyphenyl) .

Sulfonation: Introduce the ethylsulfonyl group through oxidation of a thioether intermediate using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid .

Trifluoromethylation: Incorporate the trifluoromethyl group either via direct substitution using CF₃Cu or via halogen exchange (e.g., Cl → CF₃) under palladium catalysis .
Key Considerations: Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions. Purification often requires column chromatography or recrystallization .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and monitor reaction progress. ¹⁹F NMR is critical for verifying trifluoromethyl group integrity .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and resolve isomeric byproducts using reverse-phase columns (C18) with UV detection .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-Ray Crystallography: Resolve ambiguous structural features (e.g., sulfonyl group orientation) via single-crystal analysis .

Basic: How should this compound be handled and stored to ensure stability?

Methodological Answer:

  • Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group or oxidation of the trifluoromethyl moiety .
  • Handling: Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat) to avoid dermal exposure.
  • Waste Disposal: Neutralize acidic/basic byproducts before transferring to halogenated waste containers. Collaborate with certified waste management services for incineration .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

  • X-Ray Crystallography: Resolve structural ambiguities by comparing experimental bond lengths/angles with computational models (e.g., density functional theory (DFT)) .
  • Dynamic NMR (DNMR): Investigate rotational barriers in sulfonyl or methoxyphenyl groups to explain unexpected splitting .
  • Isotopic Labeling: Use deuterated analogs to confirm proton assignments in crowded spectral regions .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki couplings to enhance aryl group incorporation .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in trifluoromethylation .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How can researchers study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (Kₐ, Kₑ) to quantify affinity .
  • Enzyme Inhibition Assays: Conduct fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases) to determine IC₅₀ values .
  • Crystallographic Studies: Co-crystallize the compound with target enzymes to resolve binding-site interactions at atomic resolution .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Polymorphism Control: Screen crystallization solvents (e.g., EtOAc/hexane vs. MeOH/H₂O) to isolate stable polymorphs .
  • Crystal Mounting: Use cryoprotectants (e.g., glycerol) to prevent lattice disruption during X-ray data collection .
  • Data Collection: Optimize synchrotron radiation parameters (wavelength, exposure time) to enhance diffraction quality for small crystals (<0.1 mm) .

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